molecular formula C21H27NO3S B15159019 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine CAS No. 866251-97-0

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine

Cat. No.: B15159019
CAS No.: 866251-97-0
M. Wt: 373.5 g/mol
InChI Key: KMRJQTNLKXAKIQ-UHFFFAOYSA-N
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Description

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine is a chemical compound with the molecular formula C21H27NO3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenesulfonyl group, a morpholine ring, and a phenylbutan-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonic acid with thionyl chloride.

    Alkylation of morpholine: Morpholine is alkylated using 3-methyl-1-phenylbutan-2-yl chloride in the presence of a base such as sodium hydride.

    Sulfonylation: The alkylated morpholine is then reacted with benzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine involves its interaction with specific molecular targets. The benzenesulfonyl group is known to inhibit certain enzymes, while the morpholine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine: Similar structure but with a sulfur atom replacing the oxygen in the morpholine ring.

    4-[1-(Benzenesulfonyl)-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine: Contains a pyrazole ring instead of the phenylbutan-2-yl moiety.

Uniqueness

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

866251-97-0

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine

InChI

InChI=1S/C21H27NO3S/c1-17(2)20(22-13-15-25-16-14-22)21(18-9-5-3-6-10-18)26(23,24)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3

InChI Key

KMRJQTNLKXAKIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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